1-(4-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and triazoloazepine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 2-methoxybenzaldehyde, followed by their condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to scale up the synthesis process. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions such as:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can occur at the phenyl or triazoloazepine rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce halogens or alkyl groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-FLUOROPHENYL)-3-(2-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include other urea derivatives with fluorophenyl and methoxyphenyl groups, as well as triazoloazepine analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, selectivity, or stability. These characteristics make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24FN5O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C22H24FN5O2/c1-30-19-8-5-4-7-18(19)24-22(29)28(17-12-10-16(23)11-13-17)15-21-26-25-20-9-3-2-6-14-27(20)21/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,24,29) |
InChI Key |
ABHADCCVFARSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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